1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
CAS No.: 88653-22-9
Cat. No.: VC17601398
Molecular Formula: C24H16N2O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88653-22-9 |
|---|---|
| Molecular Formula | C24H16N2O2 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2 |
| Standard InChI Key | NQYPFUVHXIDISB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a planar anthracene-9,10-dione backbone, with an amino group (-NH) at the 1-position and a naphthalen-2-ylamino moiety at the 4-position. This arrangement introduces significant steric and electronic effects:
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The anthracene core’s conjugated π-system enables strong absorption in the visible spectrum, a property shared with dyes like alizarin .
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The naphthalen-2-ylamino group enhances hydrophobicity, potentially improving membrane permeability in biological systems .
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The amino group at position 1 contributes to hydrogen-bonding capabilities, which may influence crystallinity or interactions with biological targets .
Table 1: Molecular Properties of 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
| Property | Value |
|---|---|
| CAS No. | 88653-22-9 |
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione |
| SMILES | C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
| InChIKey | NQYPFUVHXIDISB-UHFFFAOYSA-N |
Data sourced from VulcanChem and PubChem .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit protocol for this compound is documented, its synthesis likely involves multi-step reactions common to aminoanthraquinones:
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Quinone Functionalization: Anthracene-9,10-dione undergoes electrophilic substitution to introduce amino groups. For example, nitration followed by reduction could yield the 1-amino derivative .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling between 1-amino-4-bromoanthracene-9,10-dione and 2-aminonaphthalene may install the naphthalen-2-ylamino group .
Challenges include controlling regioselectivity and minimizing side reactions due to the anthracene core’s reactivity.
Stability and Solubility
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Thermal Stability: Anthraquinones generally decompose above 300°C, but the naphthalene substituent may lower this threshold slightly.
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Solubility: Predicted to be insoluble in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) .
Comparative Analysis with Structural Analogues
Table 2: Key Analogues and Their Properties
These analogues highlight the versatility of anthracene-9,10-dione scaffolds. The target compound’s naphthalene group may offer superior lipophilicity compared to hydroxyethyl or dinitrophenyl substituents .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity in vitro.
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Material Characterization: Measuring absorption/emission spectra and charge-carrier mobility for optoelectronic applications.
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